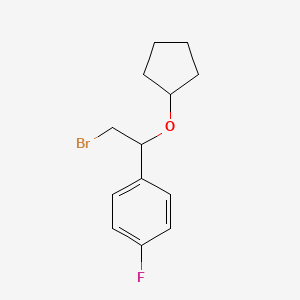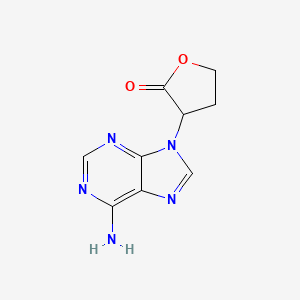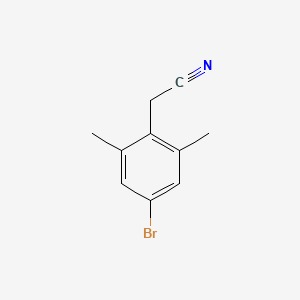
2-(4-Bromo-2,6-dimethylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2,6-dimethylphenyl)acetonitrile is an organic compound with the molecular formula C10H10BrN It is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, along with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile typically involves the bromination of 2,6-dimethylphenylacetonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted phenylacetonitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
2-(4-Bromo-2,6-dimethylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2,6-dimethylphenoxy)acetonitrile
- 2-Bromo-4,5-dimethoxyphenyl)acetonitrile
- 4-Bromo-thiophen-2-yl)-acetonitrile
Comparison: 2-(4-Bromo-2,6-dimethylphenyl)acetonitrile is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in synthetic applications.
Propriétés
Numéro CAS |
205035-09-2 |
|---|---|
Formule moléculaire |
C10H10BrN |
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
2-(4-bromo-2,6-dimethylphenyl)acetonitrile |
InChI |
InChI=1S/C10H10BrN/c1-7-5-9(11)6-8(2)10(7)3-4-12/h5-6H,3H2,1-2H3 |
Clé InChI |
PYZHIISAQAGNHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CC#N)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)
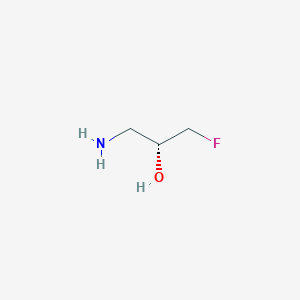
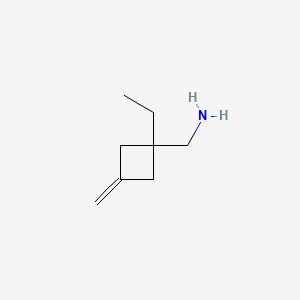
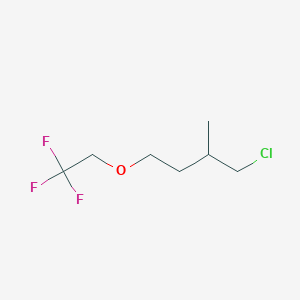
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13477749.png)
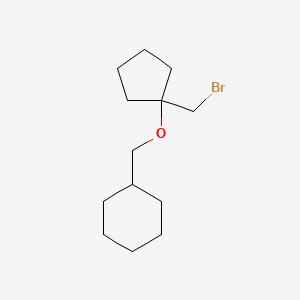
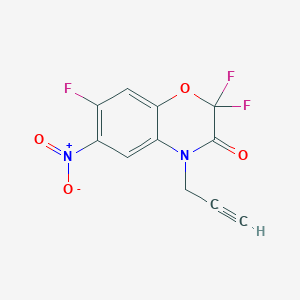
![N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13477756.png)
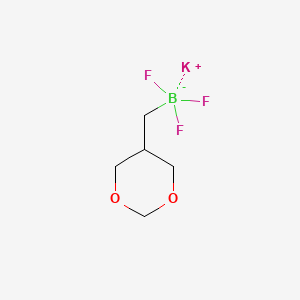

![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13477793.png)
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)
